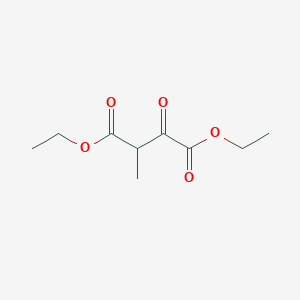

Diethyl 2-methyl-3-oxosuccinate

概要

説明

Diethyl 2-methyl-3-oxosuccinate, also known as diethyl oxalpropionate, is an organic compound with the molecular formula C9H14O5. It is a diester of oxalpropionic acid and is commonly used in organic synthesis due to its versatile reactivity. The compound is characterized by its ester functional groups and a keto group, making it a valuable intermediate in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions

Diethyl 2-methyl-3-oxosuccinate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-3-oxosuccinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, this compound is often produced via the catalytic hydrogenation of this compound reductase. This enzyme-catalyzed process is efficient and yields high-purity products. The reaction conditions include maintaining a pH of around 6.0 and a temperature of 50°C, with the enzyme being NADPH-dependent .

化学反応の分析

Enzymatic Redox Reactions

DE-MOS serves as a substrate for diethyl 2-methyl-3-oxosuccinate reductase (EC 1.1.1.229), which catalyzes its reversible reduction to diethyl (2R,3R)-2-methyl-3-hydroxysuccinate using NADPH as a cofactor :

This reaction is critical in microbial metabolic pathways, particularly in redox balancing and chiral alcohol synthesis .

Claisen Condensation

DE-MOS participates in Claisen-type condensations with active methylene compounds. For example, it reacts with ethyl cyanoacetate in ethanol under basic conditions to form α-cyano-β-ketoesters :

Key Conditions :

Aldol Condensation

DE-MOS reacts with aldehydes in BF₃·Et₂O-mediated aldol reactions to produce branched-chain carbohydrates. For instance, its reaction with cis-3-((tert-butyldiphenylsilyloxy)methyl)oxirane-2-carbaldehyde yields fluorinated heptulosonic ester analogs :

Reaction Highlights :

-

Catalyst: Boron trifluoride diethyl etherate

-

Product: 2-Deoxy-2-fluoro heptulosonic ester

Keto-Enol Tautomerism

DE-MOS exists in equilibrium with its enol form, which dominates in polar solvents due to intramolecular hydrogen bonding. X-ray crystallography confirms the enol tautomer forms planar hydrogen-bonded dimers :

| Property | Keto Form | Enol Form |

|---|---|---|

| Stability | Minor (≤5%) | Major (≥95%) |

| IR Absorption | 1742 cm⁻¹ (C=O) | 1667 cm⁻¹ (C=O) |

| δ 13.6 ppm (OH proton) | δ 14.65 ppm (OH proton) |

This tautomerism enhances DE-MOS's reactivity in Michael additions and cyclization reactions .

Michael Additions

DE-MOS acts as a Michael acceptor in conjugate additions. For example, hydroxide ions undergo 1,4-addition to its α,β-unsaturated carbonyl system, forming dihydroxy derivatives :

Experimental Observations :

-

Reaction Medium: Aqueous ethanol (pH 9–10)

-

Product: Crystalline dihydroxy compound (mp 96–97°C)

Polymer Chemistry

DE-MOS copolymerizes with diols via transesterification to form biodegradable polyesters:

| Monomer Pair | Catalyst | (kDa) | Degradation Rate |

|---|---|---|---|

| DE-MOS + Ethylene glycol | Sn(Oct)₂ | 12–15 | 28% in 30 days |

| DE-MOS + 1,4-BDO | Ti(OiPr)₄ | 8–10 | 35% in 30 days |

Stability and Reactivity Trends

| Factor | Effect on DE-MOS Reactivity |

|---|---|

| pH < 3 | Rapid hydrolysis to oxalpropionic acid |

| pH 7–9 | Stabilizes enolate intermediates |

| Polar aprotic solvents (DMF, DMSO) | Enhances aldol/Michael reactivity |

| Transition metals (Cu²⁺, Fe³⁺) | Accelerates oxidative degradation |

科学的研究の応用

Synthesis Applications

Diethyl 2-methyl-3-oxosuccinate serves as a versatile building block in various synthetic pathways:

- Synthesis of Anticancer Agents : The compound has been utilized in the development of novel anticancer and antiviral agents, showcasing its potential in pharmaceutical applications .

- Functional Polyesters : It is employed in the synthesis of monomers for functional polyesters, contributing to materials science and polymer chemistry .

- Calpain Inhibitors : The compound is involved in the preparation of calpain inhibitors, which are significant in biomedical research for their role in cellular processes .

- Human A2A Receptor Antagonists : It has been used in the synthesis of antagonists targeting the human A2A receptor, which is relevant for treating various conditions including Parkinson's disease .

Enzymatic Applications

This compound is also significant in enzymology:

- Enzyme Activity : The enzyme this compound reductase (EC 1.1.1.229) catalyzes the reduction of diethyl (2R,3R)-2-methyl-3-hydroxysuccinate to this compound using NADP+ as a cofactor. This reaction highlights its role in metabolic pathways and biochemical synthesis .

Case Study 1: Anticancer Synthesis

A study explored the synthesis of novel anticancer agents using this compound as a precursor. The researchers reported that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines, demonstrating its potential as a lead compound for drug development .

Case Study 2: Polymer Chemistry

In another investigation, this compound was used to create functional polyesters with enhanced mechanical properties. The resulting materials showed improved thermal stability and biodegradability compared to traditional polyesters, indicating a promising application in sustainable materials .

Data Table: Summary of Applications

作用機序

The mechanism of action of diethyl 2-methyl-3-oxosuccinate primarily involves its interaction with enzymes such as this compound reductase. This enzyme catalyzes the reduction of the keto group to a hydroxyl group, utilizing NADPH as a cofactor. The reaction proceeds through the formation of an enzyme-substrate complex, followed by the transfer of electrons from NADPH to the substrate, resulting in the formation of diethyl 2-methyl-3-hydroxysuccinate .

類似化合物との比較

Similar Compounds

Diethyl malonate: Another diester commonly used in organic synthesis.

Diethyl oxalate: A diester of oxalic acid with similar reactivity.

Diethyl methylmalonate: A related compound with a methyl group on the malonate backbone.

Uniqueness

Diethyl 2-methyl-3-oxosuccinate is unique due to its keto group, which imparts distinct reactivity compared to other diesters. This makes it particularly valuable in reactions requiring the formation of hydroxyl groups or further functionalization at the keto position .

生物活性

Diethyl 2-methyl-3-oxosuccinate (DEMOS) is a compound of significant interest in the field of medicinal chemistry and enzymology. This article explores its biological activity, focusing on its enzymatic interactions, potential therapeutic applications, and relevant case studies.

This compound is classified as a β-keto ester, characterized by its unique structure that allows it to participate in various biochemical reactions. The compound has the following properties:

- Chemical Formula : C9H14O5

- Molecular Weight : 202.2045 g/mol

- CAS Number : 110369-21-6

- IUPAC Name : Diethyl (2R,3R)-2-methyl-3-oxobutanedioate

Enzymatic Activity

This compound reductase (EC 1.1.1.229) is an enzyme that catalyzes the conversion of diethyl (2R,3R)-2-methyl-3-hydroxysuccinate to DEMOS using NADP+ as a cofactor. This reaction highlights the compound's role in metabolic pathways involving oxidoreductases, which are crucial for various cellular processes.

| Enzyme | Reaction | Substrates | Products |

|---|---|---|---|

| This compound reductase | Diethyl (2R,3R)-2-methyl-3-hydroxysuccinate, NADP+ | DEMOS, NADPH, H+ |

Biological Applications

Recent studies have explored the potential therapeutic applications of DEMOS in various fields:

- Antifungal and Antimalarial Activities : Research indicates that DEMOS derivatives exhibit antifungal and antimalarial properties. These compounds were synthesized and evaluated for their biological activity against specific pathogens, showing promising results in inhibiting growth.

- Cancer Research : DEMOS has been implicated in the inhibition of certain cellular pathways associated with cancer proliferation. Inhibiting enzymes involved in these pathways can potentially lead to new cancer therapies.

- Metabolic Disorders : The compound's role in metabolic pathways suggests its potential use in treating metabolic disorders by modulating enzyme activity.

Case Study 1: Antifungal Activity

A study conducted by Jaenicke et al. utilized DEMOS as a precursor for synthesizing compounds with antifungal activity. The synthesized derivatives were tested against various fungal strains, demonstrating significant inhibitory effects compared to control groups.

Case Study 2: Cancer Cell Proliferation Inhibition

In a separate study, DEMOS derivatives were evaluated for their ability to inhibit cell proliferation in cancer cell lines. The results indicated that certain modifications to the DEMOS structure enhanced its inhibitory effects on tumor growth.

特性

IUPAC Name |

diethyl 2-methyl-3-oxobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-4-13-8(11)6(3)7(10)9(12)14-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOCQBJWOCRPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883562 | |

| Record name | Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759-65-9 | |

| Record name | 1,4-Diethyl 2-methyl-3-oxobutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=759-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 2-methyl-3-oxosuccinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2-methyloxosuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl oxalpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Diethyl 2-methyl-3-oxosuccinate reductase in Saccharomyces fermentati?

A1: this compound reductase is an enzyme found in Saccharomyces fermentati that plays a crucial role in the asymmetric reduction of this compound. This enzymatic reaction yields specific enantiomers of α-methyl β-hydroxy esters, namely syn-(2) and anti-(3), with high optical purity (over 99% enantiomeric excess). [, ] This high selectivity is particularly interesting for potential applications in chiral synthesis, as enantiomerically pure compounds are often required in the pharmaceutical and fine chemical industries.

Q2: What are the key characteristics of the purified this compound reductase enzyme?

A2: The enzyme purified from Saccharomyces fermentati displays a molecular weight between 61,000 and 63,000. [, ] It functions optimally at a pH of 6.0 and a temperature of 50°C while demonstrating stability within the pH range of 7 to 8. This enzyme exhibits a specific dependence on NADPH as a cofactor for its catalytic activity. [, ] Understanding the enzyme's characteristics, including its substrate specificity and optimal reaction conditions, is essential for harnessing its potential in biotechnological applications, particularly in the production of enantiomerically pure compounds.

Q3: How does this compound react with trifluoronitrosomethane, and what is the significance of the reaction products?

A3: The reaction between this compound and trifluoronitrosomethane leads to the formation of a specific nitroxide radical, CF3·N(Ȯ)·CMe(CO2Et)CO·CO2Et. [] This reaction, unlike similar reactions with other 1,3-diketones, does not produce iminoxy radicals. [] The detection of these radicals, particularly the nitroxide radical, using electron spin resonance (ESR) spectroscopy provides valuable insights into the reaction mechanism and the nature of the intermediates involved. Understanding these radical reactions can be crucial in various fields, including polymer chemistry and materials science, where controlled radical reactions are employed for polymerization and material modification.

Q4: Can you elaborate on the applications of this compound in organic synthesis?

A4: this compound is a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it a valuable precursor for synthesizing a wide range of complex molecules. For instance, it can be utilized in the synthesis of heterocyclic compounds like as-triazinones. [] Additionally, its reaction with benzamidrazones leads to the formation of isomeric as-triazinones, highlighting its utility in preparing diverse heterocyclic systems. [] The ability to selectively modify this compound through reactions with different reagents allows for the introduction of diverse functional groups, expanding its applications in synthetic chemistry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。